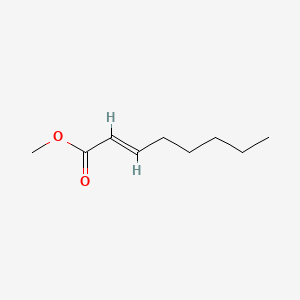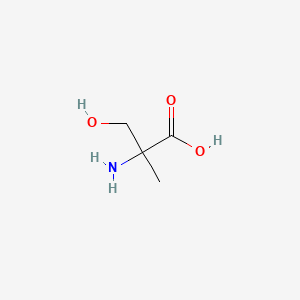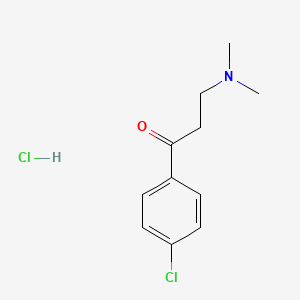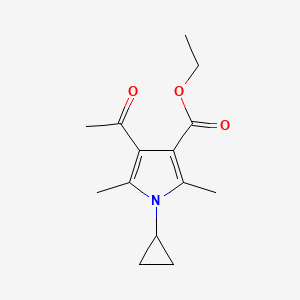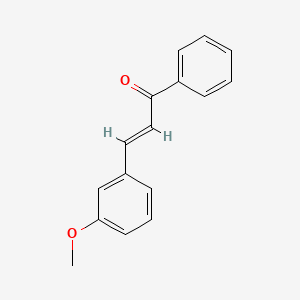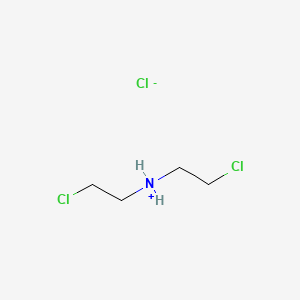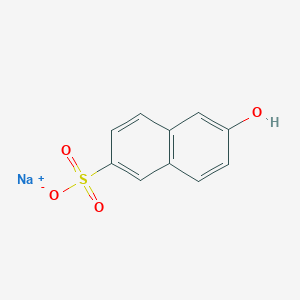
sodium;6-hydroxynaphthalene-2-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-furoic acid, also known as 5-Methylfuran-2-carboxylic acid, is an organic compound with the molecular formula C6H6O3. It is a derivative of furan, a heterocyclic compound characterized by a five-membered aromatic ring with four carbon atoms and one oxygen atom. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
5-Methyl-2-furoic acid can be synthesized through several methods. One efficient route involves the selective hydrogenolysis of bio-renewable 5-hydroxymethyl-2-furancarboxylic acid using palladium on carbon (Pd/C) catalysts at ambient temperature. This method provides a high yield of 94.5% at 30°C and 3.0 MPa hydrogen in tetrahydrofuran .
Another method involves the radical bromination of the methyl group of 5-methyl-2-furoic acid with N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride under reflux conditions .
Industrial Production Methods
Commercial production of 5-Methyl-2-furoic acid often involves the hydrolysis of pentosan polymers in biomass to pentose sugars, which undergo acid catalysis under high temperatures and successive dehydration . This method is economically advantageous and aligns with the principles of green chemistry.
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-furoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-hydroxymethyl-2-furancarboxylic acid.
Reduction: It can be reduced to form 5-methyl-2-furfuryl alcohol.
Substitution: It can participate in substitution reactions, such as the Diels–Alder reaction with maleimide dienophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalysts like palladium on carbon.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) are used for radical bromination.
Major Products Formed
Oxidation: 5-Hydroxymethyl-2-furancarboxylic acid.
Reduction: 5-Methyl-2-furfuryl alcohol.
Substitution: Various Diels–Alder adducts.
Aplicaciones Científicas De Investigación
5-Methyl-2-furoic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The precise mechanism of action of 5-Methyl-2-furoic acid is not fully understood. it is believed to serve as a substrate for enzymes involved in the synthesis of polyamines, polyphenols, and polyols. These enzymes facilitate various biochemical reactions, contributing to the compound’s biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Furfural: A key derivative of furan, used in the production of various chemicals and materials.
5-Hydroxymethylfurfural (5-HMF): A furan derivative with applications in the synthesis of biofuels and polymer precursors.
2-Furoic Acid: Another furan derivative used in organic synthesis and as an intermediate in the production of pharmaceuticals.
Uniqueness
5-Methyl-2-furoic acid is unique due to its high reactivity and versatility in various chemical reactions.
Propiedades
IUPAC Name |
sodium;6-hydroxynaphthalene-2-sulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6,11H,(H,12,13,14);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPWQALCOMQRMRK-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
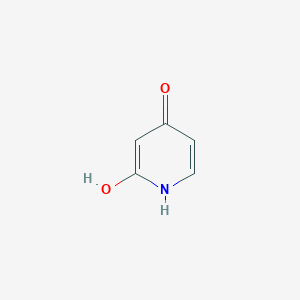
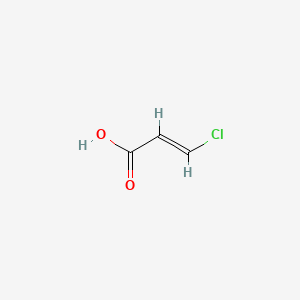
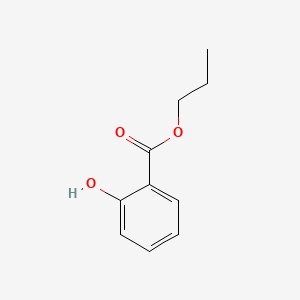
![Boronic acid, B-[4-[(4-methylphenyl)methoxy]phenyl]-](/img/structure/B7767167.png)
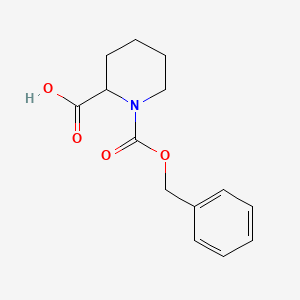
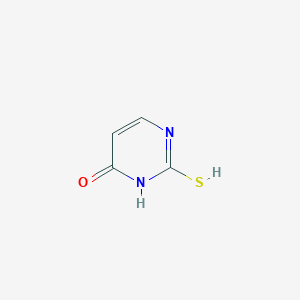
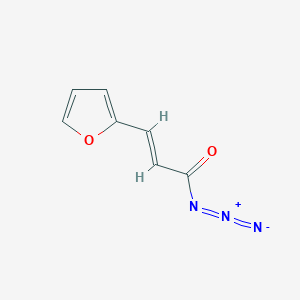
![2-Chloro-1-(4-thieno[2,3-d]pyrimidin-4-ylpiperazino)-1-ethanone](/img/structure/B7767214.png)
